molecular formula C15H22N2O B12079128 N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B12079128
M. Wt: 246.35 g/mol
InChI Key: DRJWVJXPRATPKF-UHFFFAOYSA-N
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Description

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties. The presence of the piperidine ring and the phenylethyl group contributes to its unique chemical and pharmacological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide typically involves the reaction of 4-piperidinone with phenethyl bromide under biphasic conditions using phase transfer catalysts . This reaction forms N-phenethyl-4-piperidinone, which can then be further modified to introduce the N-methyl group and the carboxamide functionality.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. The Siegfried method, for example, involves reacting N-phenethyl-4-piperidinone with aniline, followed by reduction with sodium borohydride to form the desired product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Commonly used to convert imines to amines.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces amines.

Scientific Research Applications

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The exact pathways and molecular targets can vary depending on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific structural modifications, which can result in distinct pharmacological properties compared to other fentanyl analogs. The presence of the N-methyl group and the carboxamide functionality can influence its binding affinity and selectivity for opioid receptors, potentially leading to different therapeutic and side effect profiles.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C15H22N2O/c1-17(12-9-13-5-3-2-4-6-13)15(18)14-7-10-16-11-8-14/h2-6,14,16H,7-12H2,1H3

InChI Key

DRJWVJXPRATPKF-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)C2CCNCC2

Origin of Product

United States

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